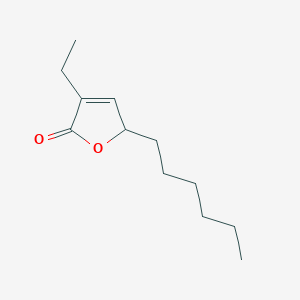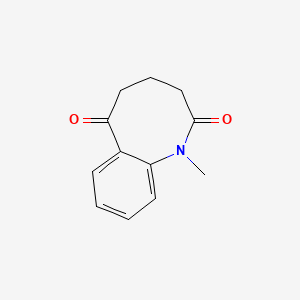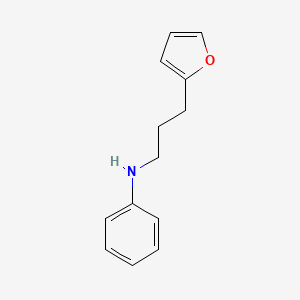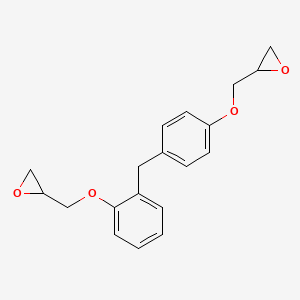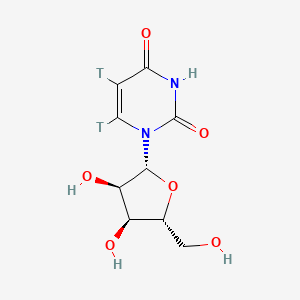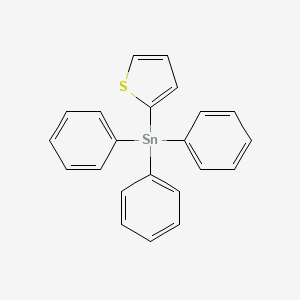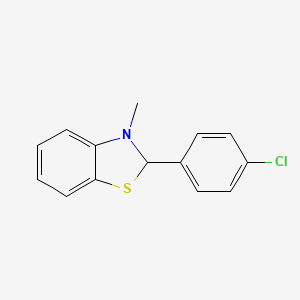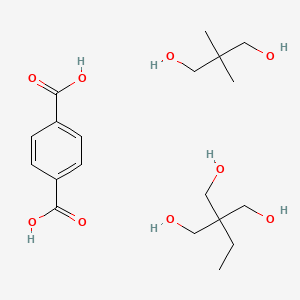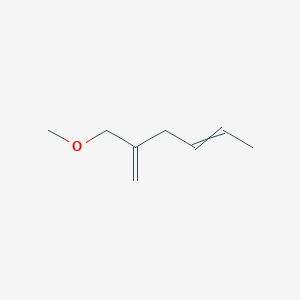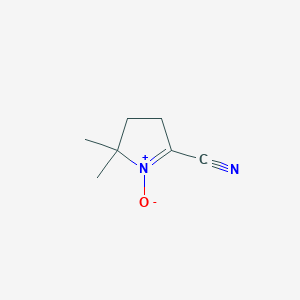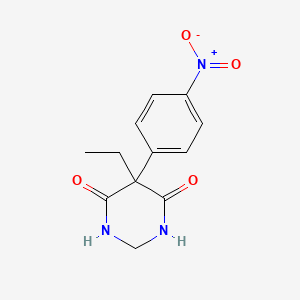
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the class of dihydropyrimidines Dihydropyrimidines are known for their diverse biological activities and have been studied for their potential therapeutic applications
准备方法
The synthesis of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of ethyl acetoacetate, urea, and 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
化学反应分析
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its neuroprotective properties.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection.
相似化合物的比较
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione can be compared with other dihydropyrimidine derivatives:
5-Methyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a phenyl group instead of an ethyl group.
5-Ethyl-5-(4-chlorophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a chlorophenyl group instead of a nitrophenyl group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
属性
CAS 编号 |
58061-81-7 |
|---|---|
分子式 |
C12H13N3O4 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
5-ethyl-5-(4-nitrophenyl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H13N3O4/c1-2-12(10(16)13-7-14-11(12)17)8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3,(H,13,16)(H,14,17) |
InChI 键 |
CIKVPQBQLRWWAT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



